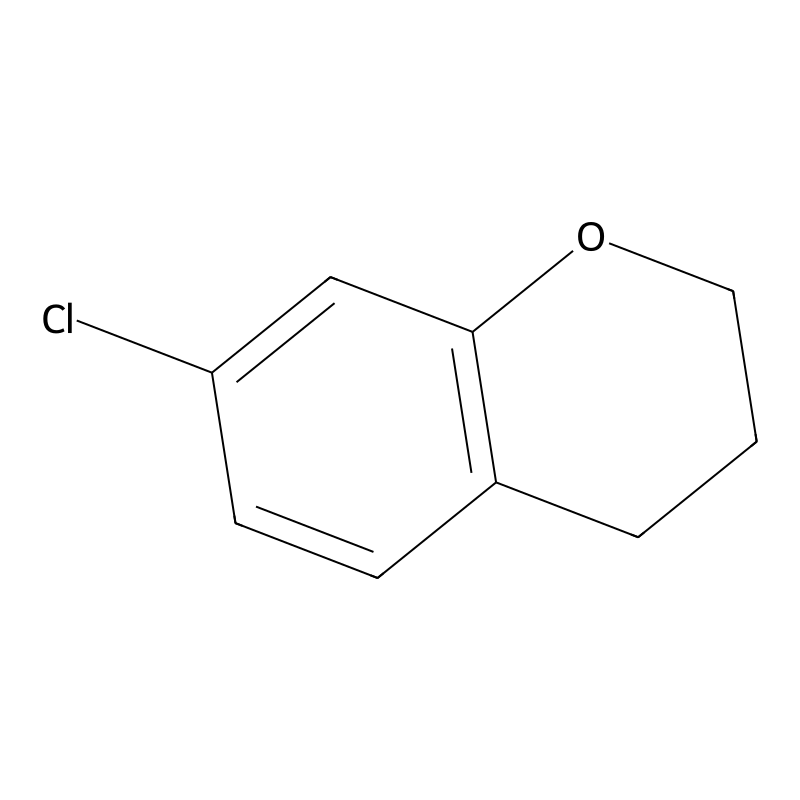7-Chlorochromane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
7-Chlorochromane is an organic compound characterized by its unique chlorochromane structure, which is a derivative of chromane. The chromane framework consists of a benzene ring fused to a saturated six-membered ring containing an oxygen atom. The presence of a chlorine atom at the seventh position imparts distinctive chemical properties to 7-chlorochromane, making it an interesting compound for various applications in organic chemistry and medicinal chemistry.
- Oxidation: Similar to other chromanes, 7-chlorochromane can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes, using reagents like pyridinium chlorochromate.
- Electrophilic Substitution: The aromatic nature of the benzene ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the ring.
- Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by nucleophiles such as amines or alcohols.
Research has indicated that compounds related to 7-chlorochromane exhibit various biological activities. Some studies suggest potential anti-inflammatory and antioxidant properties. The specific biological effects of 7-chlorochromane itself may not be extensively documented, but its structural similarity to other bioactive chromanes suggests it may have pharmacological relevance.
The synthesis of 7-chlorochromane typically involves several steps:
- Formation of Chromane: Starting from phenolic compounds, chromanes can be synthesized through cyclization reactions involving electrophiles.
- Chlorination: The introduction of the chlorine atom can be achieved through direct chlorination methods using reagents like phosphorus pentachloride or sulfuryl chloride.
- Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate pure 7-chlorochromane.
7-Chlorochromane has potential applications in various fields:
- Medicinal Chemistry: Its derivatives may serve as lead compounds in drug development due to their potential biological activities.
- Organic Synthesis: As a versatile intermediate, it can be used in the synthesis of more complex organic molecules.
- Material Science: Compounds with similar structures are explored for their use in developing new materials with unique properties.
Interaction studies involving 7-chlorochromane may focus on its reactivity with biological macromolecules or other small molecules. For instance:
- Binding Studies: Investigating how 7-chlorochromane interacts with enzymes or receptors could provide insights into its mechanism of action.
- Metabolic Pathways: Understanding how this compound is metabolized in biological systems can reveal its pharmacokinetic properties and potential toxicity.
Several compounds share structural similarities with 7-chlorochromane, including:
- Chromane: The parent compound without chlorine; serves as a baseline for comparison in reactivity and biological activity.
- 6-Chlorochromane: A positional isomer with chlorine at the sixth position; differences in reactivity and biological effects may be observed.
- 8-Chlorochromane: Another isomer that could exhibit distinct properties compared to 7-chlorochromane.
Comparison TableCompound Chlorine Position Key Features 7-Chlorochromane 7 Unique reactivity and potential bioactivity Chromane None Baseline for comparison 6-Chlorochromane 6 Different reactivity patterns 8-Chlorochromane 8 Potentially distinct biological effects
| Compound | Chlorine Position | Key Features |
|---|---|---|
| 7-Chlorochromane | 7 | Unique reactivity and potential bioactivity |
| Chromane | None | Baseline for comparison |
| 6-Chlorochromane | 6 | Different reactivity patterns |
| 8-Chlorochromane | 8 | Potentially distinct biological effects |
Each of these compounds exhibits unique characteristics based on the position of the chlorine substituent, which influences their chemical behavior and potential applications.








